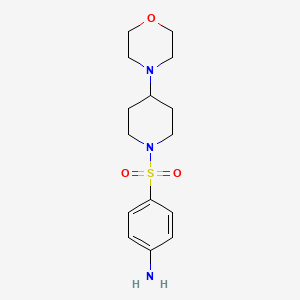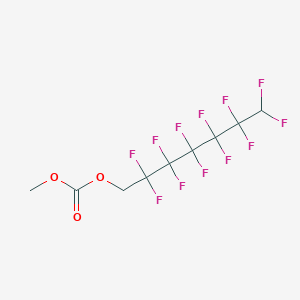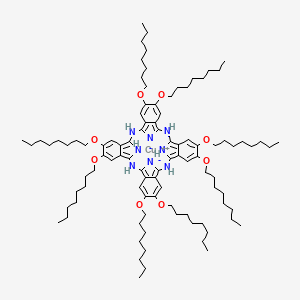![molecular formula C30H21N9 B12084721 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is a complex organic compound with the molecular formula C30H21N9 It features a triazine core substituted with three phenyl rings, each bearing a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine typically involves the following steps:
Formation of Pyrazole Derivatives: The initial step involves synthesizing the pyrazole derivatives. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.
Coupling with Triazine Core: The pyrazole derivatives are then coupled with a triazine core. This is usually done through a nucleophilic aromatic substitution reaction, where the pyrazole derivatives react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazole rings can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride with pyrazole derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds.
Scientific Research Applications
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The triazine core and pyrazole rings provide multiple binding sites, allowing the compound to form stable complexes with metals and other molecules. This interaction can influence various biochemical pathways and processes, making it useful in both catalysis and biological studies.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core with pyridyl substituents instead of pyrazole.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Features amino groups on the phenyl rings.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Contains carboxyl groups on the phenyl rings.
Uniqueness
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is unique due to the presence of pyrazole rings, which provide additional nitrogen atoms for coordination and interaction. This enhances its ability to form stable complexes and increases its versatility in various applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C30H21N9 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2,4,6-tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-7-22(8-2-19(1)25-13-31-32-14-25)28-37-29(23-9-3-20(4-10-23)26-15-33-34-16-26)39-30(38-28)24-11-5-21(6-12-24)27-17-35-36-18-27/h1-18H,(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
MLHVKCKZHMZXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CNN=C5)C6=CC=C(C=C6)C7=CNN=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)


![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)


